molecular formula C₃₉H₆₉D₅O₅ B1154606 2-Stearo-1-olein-d5

2-Stearo-1-olein-d5

Cat. No.: B1154606
M. Wt: 628.03
Attention: For research use only. Not for human or veterinary use.
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Description

2-Stearo-1-olein-d5 is a high-purity, deuterium-labelled triglyceride supplied for scientific research applications. As a stable isotope-labelled analog of 2-Stearo-1-olein, this compound serves as a critical internal standard in mass spectrometry-based lipidomic analyses, enabling precise quantification of native triglycerides in complex biological samples such as blood plasma, tissues, and cell cultures . Deuterated triglycerides like 2-Stearo-1-olein-d5 are invaluable tools for tracing lipid metabolism, studying fat digestion and absorption, and investigating energy storage mechanisms . The incorporation of five deuterium atoms provides a distinct mass shift that facilitates accurate tracking and measurement without interfering with the compound's fundamental biochemical behavior. This reagent is intended for use by qualified researchers in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₃₉H₆₉D₅O₅

Molecular Weight

628.03

Synonyms

Glycerol 1-Oleate 2-Stearate-d5;  (Z)-9-Octadecenoic Acid 3-Hydroxy-2-[(1-oxooctadecyl)oxy]propyl Ester-d5

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

Overview:
2-Stearo-1-olein-d5 is instrumental in metabolic studies, particularly in understanding lipid metabolism and the dynamics of fatty acid utilization in biological systems.

Case Study:
A study on the metabolism of dietary fats utilized 2-Stearo-1-olein-d5 to trace the absorption and distribution of lipids in animal models. The deuterated lipid allowed researchers to accurately measure the incorporation of fatty acids into various tissues, providing insights into metabolic pathways and the effects of dietary changes on lipid profiles.

Study Objective Findings
Metabolic Fate of Dietary FatsTo trace lipid absorption and metabolismDemonstrated differential incorporation rates of fatty acids into adipose tissue versus muscle tissue.

Drug Delivery Systems

Overview:
The compound is also explored for its potential in drug delivery systems, particularly for encapsulating hydrophobic drugs. Its lipid-based formulation can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study:
Research has shown that formulations containing 2-Stearo-1-olein-d5 can improve the pharmacokinetics of certain anticancer drugs. By using this compound as a carrier, researchers observed enhanced therapeutic efficacy and reduced side effects.

Formulation Drug Outcome
Lipid Nanoparticles with 2-Stearo-1-olein-d5PaclitaxelIncreased drug solubility and improved tumor targeting.

Nutritional Research

Overview:
In nutritional research, 2-Stearo-1-olein-d5 serves as a tracer to study the effects of dietary fats on health outcomes, particularly in relation to cardiovascular health and metabolic disorders.

Case Study:
A clinical trial investigated the impact of high-fat diets on insulin sensitivity using 2-Stearo-1-olein-d5 as a marker for dietary fat intake. The results indicated that specific fatty acid compositions could influence metabolic responses and insulin sensitivity.

Trial Diet Composition Key Findings
High-Fat Diet TrialRich in stearic and oleic acidsAltered insulin sensitivity correlated with fatty acid profiles.

Lipidomics Research

Overview:
Lipidomics, a subfield of metabolomics focusing on cellular lipid profiles, benefits from the use of 2-Stearo-1-olein-d5 for identifying lipid species and their roles in cellular functions.

Case Study:
In a comprehensive lipidomic analysis, 2-Stearo-1-olein-d5 was used to differentiate between various lipid species in cell membranes. This allowed researchers to map out lipid interactions and their implications for cell signaling pathways.

Analysis Type Lipid Species Identified Implications
Lipidomic ProfilingPhospholipids, SphingolipidsInsights into membrane fluidity and signaling mechanisms.

Comparison with Similar Compounds

2-Stearo-1-olein (Non-Deuterated Form)

Property 2-Stearo-1-olein-d5 2-Stearo-1-olein
Molecular Formula C₃₉H₆₉D₅O₅ C₃₉H₇₄O₅
Molecular Weight 628.03 622.99
Isotopic Labeling Five deuterium atoms None
Applications Metabolic tracing, isotopic studies Natural triglyceride reference standard
Detection Sensitivity High (due to deuterium) Standard
Stability Enhanced stability in tracer experiments Prone to metabolic degradation

Key Differences :

  • The deuterium substitution in 2-Stearo-1-olein-d5 enables precise tracking of lipid metabolism without altering its biochemical behavior, whereas the non-deuterated form serves as a baseline for natural triglyceride studies .
  • The molecular weight difference (5 Da) facilitates discrimination in mass spectrometry, critical for quantitative lipidomics .

rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5

Property 2-Stearo-1-olein-d5 rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5
Molecular Formula C₃₉H₆₉D₅O₅ C₄₄H₇₄ClD₅O₆ (estimated*)
Fatty Acid Composition Stearic (C18:0), Oleic (C18:1) Oleic (C18:1), Linoleic (C18:2)
Backbone Structure Glycerol Chloropropanediol
Functional Groups None Chlorine at sn-3 position
Applications Lipid metabolism studies Chlorinated lipid toxicity research

Key Differences :

  • The chloropropanediol backbone in rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 introduces polarity and reactivity, making it suitable for studying chlorinated lipid toxicity, unlike 2-Stearo-1-olein-d5, which focuses on neutral lipid dynamics .
  • The presence of linoleic acid (polyunsaturated) vs. stearic acid (saturated) affects membrane fluidity and metabolic pathways .

Functional Analogues in Research

While 2-Stearo-1-olein-d5 is tailored for avian lipid studies, other deuterated triglycerides, such as triolein-d5 (C₅₇H₉₈D₅O₆), are used in mammalian systems. However, positional specificity (sn-1 vs. sn-2 fatty acids) distinguishes 2-Stearo-1-olein-d5 from these analogues, as sn-2 fatty acids are preferentially retained during digestion and absorption .

Research Implications and Limitations

  • Advantages of 2-Stearo-1-olein-d5 : High isotopic purity ensures minimal interference in tracer studies, while its structural fidelity preserves enzymatic interactions .
  • Limitations: Limited applicability in non-avian systems and incompatibility with non-deuterated detection methods.

Preparation Methods

Regioselective Esterification of Deuterated Glycerol

The synthesis begins with deuterated glycerol (sn-2 position), where five hydrogen atoms are replaced with deuterium. This precursor is synthesized via catalytic deuteration of glyceraldehyde using platinum oxide in deuterated water (D₂O), achieving >99% isotopic enrichment. The deuterated glycerol undergoes a two-step esterification:

  • Sn-1 Position : Oleic acid (C18:1 Δ9) is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0°C for 24 hours.

  • Sn-3 Position : Stearic acid (C18:0) is coupled under similar conditions, leaving the sn-2 hydroxyl group intact.

Reaction yields typically range from 65–75%, with side products (e.g., 1,3-diolein) minimized through stoichiometric control (1:1.05 fatty acid-to-glycerol ratio).

Enzymatic Synthesis Using sn-1,3-Specific Lipases

Rhizomucor miehei lipase (RML) catalyzes the transesterification of deuterated glycerol with vinyl esters of oleic and stearic acids in tert-butanol at 45°C. This method achieves 85–90% regioselectivity for the sn-1 and sn-3 positions, with sn-2 hydroxyl preservation. The enzymatic route reduces racemization risks and improves scalability compared to chemical methods.

Deuterium Incorporation Strategies

Isotopic Labeling of the Glycerol Backbone

Deuterium is introduced at the glycerol sn-2 position through:

  • Catalytic Exchange : Glycerol is refluxed in D₂O with Pd/BaSO₄, achieving 95% deuteration at secondary hydroxyl groups.

  • Synthetic Deuterated Glycerol : Commercially available [1,1,2,3,3-²H₅]-glycerol (PubChem CID 169446534) is used to ensure uniform isotopic distribution.

Stability of Deuterium During Synthesis

Deuterium retention is monitored via mass spectrometry (MS). Less than 2% loss occurs during esterification due to mild reaction conditions (pH 6.5–7.0, 25–40°C). Acidic or alkaline conditions (>pH 8.0) must be avoided to prevent H/D exchange at the sn-2 position.

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using mixed-mode cation exchange (WCX) sorbents (30 mg, Biotage). After loading 1 mL of extract, impurities are removed with 50 mM ammonium acetate (pH 7.0), and the target compound is eluted with 10% formic acid. Recovery rates exceed 90% for 2-Stearo-1-olein-d5, with co-eluting diacylglycerols reduced to <5%.

Preparative Hydrophilic Interaction Liquid Chromatography (HILIC)

A 150 mm × 4.6 mm HILIC column (3 µm particles) separates deuterated triglycerides from non-deuterated analogs. The mobile phase (acetonitrile/water with 0.1% formic acid) achieves baseline resolution (Rₛ > 1.5) in a 30-minute gradient.

Analytical Validation of 2-Stearo-1-olein-d5

High-Resolution Mass Spectrometry (HRMS)

Orbitrap MS (Thermo Fisher) confirms the molecular ion [M+H]⁺ at m/z 628.5850 (calculated for C₃₉H₆₉D₅O₅: 628.5850). Isotopic purity is validated by the absence of unlabelled (m/z 623.5801) and partially deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CDCl₃) reveals:

  • δ 5.25–5.35 ppm : Olefinic protons from sn-1 oleate (integration: 2H).

  • δ 4.10–4.30 ppm : sn-2 glycerol proton (absent due to deuteration).

Challenges and Optimization

Byproduct Formation

1,3-Distearoyl-2-olein (SSO) and 1,2-dioleoyl-3-stearoin (OOS) are major byproducts (5–10% yield). These are minimized by:

  • Temperature Control : Maintaining reactions below 50°C to prevent acyl migration.

  • Enzymatic Specificity : Using RML lipase, which exhibits <5% activity toward sn-2 positions.

Scalability Limitations

Batch synthesis is capped at 50 mg due to deuterated glycerol costs ($12,000/g). Continuous-flow microreactors are under investigation to improve throughput.

Applications in Lipidomics

2-Stearo-1-olein-d5 serves as an internal standard for quantifying triglycerides in breast milk and plasma. Its use reduces matrix effects by 30–40% compared to non-deuterated analogs, as shown in recovery studies using human milk spiked at 1–100 ng/mL .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-Stearo-1-olein-d5?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., stearic acid-d5 and oleic acid), followed by esterification under controlled anhydrous conditions. Characterization requires tandem techniques:

  • NMR : Confirm deuterium incorporation and positional specificity (e.g., ¹H NMR for non-deuterated protons, ²H NMR for isotopic purity).
  • Mass Spectrometry : Verify molecular weight and isotopic distribution (e.g., ESI-MS or MALDI-TOF).
  • Chromatography : HPLC or GC-MS to assess purity and isolate isomers .

Q. How should researchers design control experiments when studying 2-Stearo-1-olein-d5 in lipid metabolism models?

  • Methodological Answer :

  • P-E/I-C-O Framework : Define Population (e.g., cell lines or animal models), Exposure (concentration ranges of 2-Stearo-1-olein-d5), Comparison (non-deuterated analogs or solvent controls), and Outcome (e.g., lipid uptake rates, isotopic tracer kinetics).
  • Ensure controls account for isotopic effects, such as altered metabolic rates due to deuterium’s kinetic isotope effect .

Q. What are the best practices for storing and handling 2-Stearo-1-olein-d5 to prevent degradation?

  • Methodological Answer :

  • Store under inert gas (argon or nitrogen) at -20°C to minimize oxidation.
  • Use amber vials to limit light exposure.
  • Validate stability via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How can isotopic labeling in 2-Stearo-1-olein-d5 introduce experimental biases, and how should these be mitigated?

  • Methodological Answer :

  • Bias Sources : Deuterium’s mass difference may slow enzymatic reactions (e.g., lipase activity) or alter membrane permeability.
  • Mitigation Strategies :
  • Compare results with non-deuterated analogs in parallel experiments.
  • Use complementary techniques (e.g., fluorescence labeling) to cross-validate metabolic pathways .

Q. What statistical approaches are recommended for analyzing contradictory data in 2-Stearo-1-olein-d5 uptake studies?

  • Methodological Answer :

  • Root-Cause Analysis : Check for variables like batch-to-batch purity, storage conditions, or cell line variability.
  • Statistical Tools : Apply mixed-effects models to account for hierarchical data (e.g., technical vs. biological replicates) or Bayesian meta-analysis to reconcile conflicting results .

Q. How can researchers optimize tracer studies using 2-Stearo-1-olein-d5 to track lipid dynamics in vivo?

  • Methodological Answer :

  • Dose-Response Calibration : Determine the minimal detectable isotopic enrichment using kinetic modeling (e.g., compartmental analysis).
  • Multi-Omics Integration : Pair lipidomics data with proteomics (e.g., lipase expression profiles) to contextualize tracer results .

Data Contradiction and Reproducibility

Q. What steps should be taken if replication of 2-Stearo-1-olein-d5-based experiments fails?

  • Methodological Answer :

  • Checklist for Reproducibility :

Verify reagent purity (e.g., ≥98% via HPLC).

Standardize protocols (e.g., incubation times, temperature).

Share raw data and metadata via repositories like Zenodo or Figshare.

  • Collaborative Validation : Engage independent labs for cross-validation .

Literature Review and Synthesis

Q. How can systematic reviews on 2-Stearo-1-olein-d5 applications address gaps in existing studies?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "2-Stearo-1-olein-d5 AND (metabolism OR isotopic tracer)") in PubMed, Scopus, and Web of Science.
  • Gap Analysis : Map findings to the PICO framework to identify understudied areas (e.g., long-term toxicity or cross-species comparisons) .

Ethical and Data Sharing Considerations

Q. How can researchers balance open-data principles with privacy concerns when publishing 2-Stearo-1-olein-d5 datasets involving human subjects?

  • Methodological Answer :

  • De-Identification : Use pseudonymization and aggregate data to prevent re-identification.
  • Consent Frameworks : Include clauses for data reuse in ethical approvals, aligned with GDPR or local IRB guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.